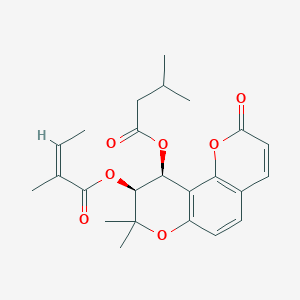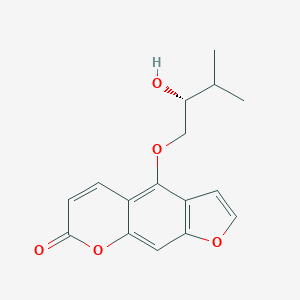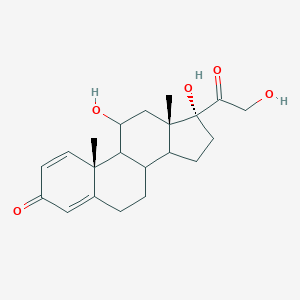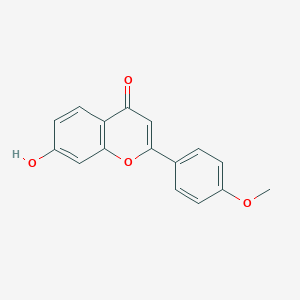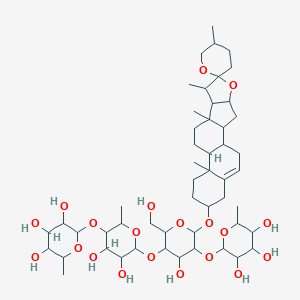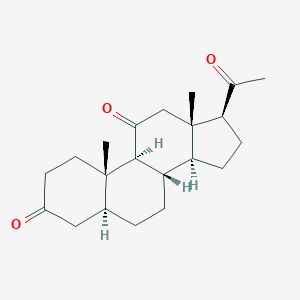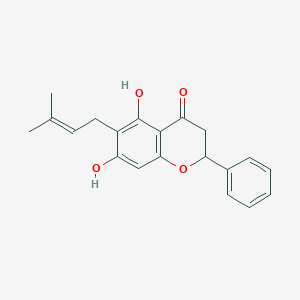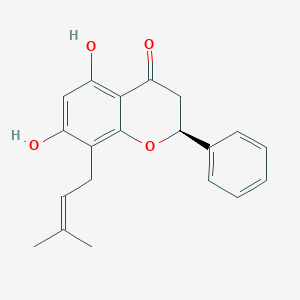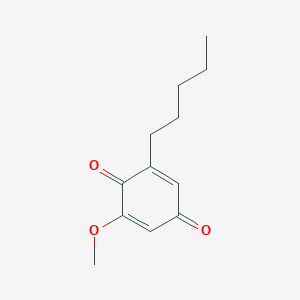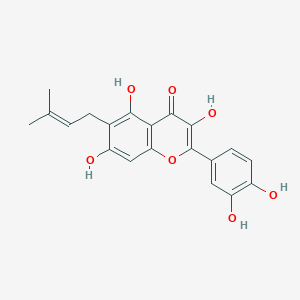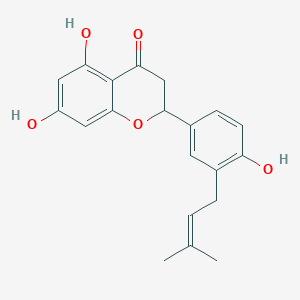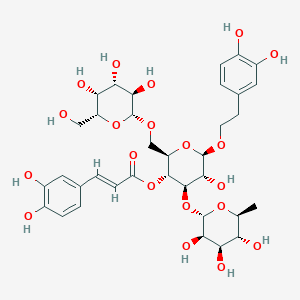
紫花前胡苷 C
描述
Purpureaside C is a flavonoid glycoside compound known for its significant antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties . It is derived from the plant species Rehmannia glutinosa, which belongs to the Scrophulariaceae family . The molecular formula of Purpureaside C is C₃₅H₄₆O₂₀, and it has a molecular weight of 786.73 g/mol .
科学研究应用
紫草苷C具有广泛的科学研究应用:
化学: 它被用作研究糖基化反应和糖苷合成的一种模型化合物。
生物学: 它被研究用于调节免疫反应,并作为免疫调节剂的潜力.
作用机制
紫草苷C通过多种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Purpureaside C interacts with various enzymes and proteins in biochemical reactions. It has been identified as a significant proinflammatory agent . It also has the potential to interact with the minichromosome maintenance complex component 6 (MCM6), a critical transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway .
Cellular Effects
Purpureaside C has been shown to have substantial effects on various types of cells and cellular processes. It has been identified as a novel MCM6 inhibitor, suppressing gastric cancer (GC) growth and synergizing with 5-fluorouracil to induce cell death .
Molecular Mechanism
At the molecular level, Purpureaside C exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit MCM6, a critical transcriptional target of YAP, thereby suppressing GC growth .
准备方法
合成路线和反应条件
紫草苷C可以通过一系列糖基化反应合成。 合成涉及2-(3,4-二羟基苯基)乙醇与各种糖基部分(如甘露吡喃糖基、半乳吡喃糖基和葡萄吡喃糖基单元)的偶联 . 反应条件通常包括在三氟甲磺酸或三氟化硼乙醚等催化剂存在下使用糖基供体和受体 .
工业生产方法
紫草苷C的工业生产涉及从地黄根中提取和纯化。 提取过程包括使用乙醇或甲醇进行溶剂提取,然后采用高效液相色谱 (HPLC) 等色谱纯化技术,以达到高纯度水平 .
化学反应分析
反应类型
紫草苷C会发生各种化学反应,包括:
氧化: 它可以被氧化形成醌类和其他氧化衍生物。
还原: 还原反应可以将紫草苷C转化为其还原形式,改变其生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
相似化合物的比较
类似化合物
紫草苷A: 地黄中另一种具有类似抗氧化和抗炎特性的糖苷。
紫草苷B: 一种具有神经保护和抗癌活性的相关化合物。
毛蕊花苷: 一种具有强抗氧化和抗炎作用的苯丙烷类糖苷.
独特性
紫草苷C因其特定的糖基化模式而独一无二,这使其具有独特的生物活性。 它抑制MCM6并与化疗药物协同作用的能力使其与其他类似化合物区别开来 .
属性
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUXLDOLNLABB-HSCIEKESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474626 | |
| Record name | Purpureaside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108648-07-3 | |
| Record name | Purpureaside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the known biological activity of Purpureaside C?
A1: Purpureaside C has demonstrated in vitro immunosuppressive activity by decreasing human leukocyte functions, including rosette formation, mitogen-induced blast transformation, and phagocytic activity []. It also exhibits proinflammatory action in the context of carrageenin-induced inflammation in vivo [].
A2: While the precise mechanism of action of Purpureaside C remains to be fully elucidated, some studies suggest that it might act by modulating specific signaling pathways. For example, in one study, Purpureaside C was identified as a potential inhibitor of minichromosome maintenance complex component 6 (MCM6) []. This inhibition was linked to the suppression of gastric cancer cell growth and sensitization to chemotherapeutic agents [].
Q2: What analytical techniques are used to identify and quantify Purpureaside C?
A3: Researchers utilize various methods to study Purpureaside C. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been employed to identify and quantify Purpureaside C in complex mixtures like traditional Chinese medicinal formulas []. This technique offers high sensitivity and resolution for analyzing multiple constituents simultaneously [].
A4: The immunosuppressive and proinflammatory properties of Purpureaside C suggest potential therapeutic avenues, but further research is crucial. For instance, its ability to modulate MCM6 activity warrants investigation as a potential target for anticancer therapies [].
Q3: Are there any known structural analogs of Purpureaside C, and do they exhibit similar biological activities?
A5: Yes, several phenolic glycosides structurally related to Purpureaside C have been identified, including acteoside, desrhamnosyl acteoside, and purpureasides A and B []. While these compounds share some structural similarities, their biological activities can differ. For instance, acteoside, desrhamnosyl acteoside, and purpureaside A displayed antiviral effects against Aujeszky virus, while the other compounds did not show this activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





